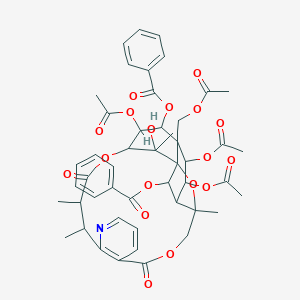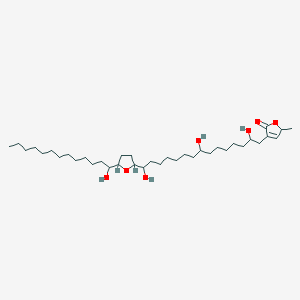![molecular formula C17H18BrN3O2S B238577 N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)
N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is also known as BPTB and is primarily used in the field of biochemistry and molecular biology.
Mécanisme D'action
BPTB works by binding to the active site of UbcH5b, preventing the enzyme from carrying out its usual function. This binding leads to the accumulation of intracellular proteins that are normally degraded by the ubiquitin-proteasome system. The inhibition of UbcH5b by BPTB has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy.
Biochemical and Physiological Effects:
The inhibition of UbcH5b by BPTB has been shown to have a significant impact on the cellular processes, including DNA repair, cell cycle progression, and apoptosis. BPTB has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy. Additionally, BPTB has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BPTB in lab experiments include its specificity for UbcH5b and its ability to induce apoptosis in cancer cells. However, the limitations of using BPTB include its low solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for the research on BPTB. One potential area of research is the development of BPTB analogs with improved solubility and potency. Another area of research is the investigation of the role of UbcH5b in other cellular processes. Furthermore, the potential applications of BPTB in cancer therapy and anti-inflammatory treatments warrant further investigation.
Conclusion:
In conclusion, N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide, also known as BPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPTB inhibits the activity of the enzyme UbcH5b, leading to the accumulation of intracellular proteins and the induction of apoptosis in cancer cells. While BPTB has several advantages for lab experiments, including its specificity for UbcH5b, it also has limitations, including its low solubility in water. Future research on BPTB should focus on developing analogs with improved solubility and potency and investigating its potential applications in cancer therapy and anti-inflammatory treatments.
Méthodes De Synthèse
The synthesis of N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide involves the reaction of 5-bromopyridine-2-carbonyl chloride with 4-butoxyaniline in the presence of sodium thiocyanate. This reaction results in the formation of N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide as a white solid with a purity of more than 98%.
Applications De Recherche Scientifique
BPTB has been widely used in scientific research due to its ability to inhibit the activity of the enzyme, ubiquitin-conjugating enzyme E2 N (UbcH5b). This enzyme is involved in the ubiquitin-proteasome system, which is responsible for the degradation of intracellular proteins. The inhibition of UbcH5b by BPTB has been shown to have a significant impact on the cellular processes, including DNA repair, cell cycle progression, and apoptosis.
Propriétés
Nom du produit |
N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide |
|---|---|
Formule moléculaire |
C17H18BrN3O2S |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide |
InChI |
InChI=1S/C17H18BrN3O2S/c1-2-3-10-23-14-7-4-12(5-8-14)16(22)21-17(24)20-15-9-6-13(18)11-19-15/h4-9,11H,2-3,10H2,1H3,(H2,19,20,21,22,24) |
Clé InChI |
FBSNDKSNDCDXDX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)



![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
